5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol
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Overview
Description
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol is a complex organic compound that features a combination of fluorophenyl, methoxy, phenylpyrimidinyl, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylpyrimidin-4-yl)phenol: Lacks the fluorophenyl and methoxy groups, which may affect its biological activity and chemical properties.
5-[(2-chlorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of the fluorophenyl and methoxy groups in 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-21-9-5-4-8-17(21)14-28-18-10-11-19(22(27)12-18)23-20(13-25-15-26-23)16-6-2-1-3-7-16/h1-13,15,27H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFPSOGTJWIAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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